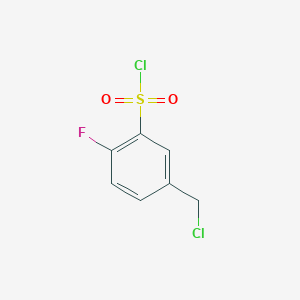![molecular formula C12H9Cl2NO2 B13195972 [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C12H9Cl2NO2 It is known for its unique structure, which includes a pyridine ring substituted with a dichlorophenoxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol typically involves the reaction of 2,3-dichlorophenol with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the dichlorophenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the pyridine ring or dichlorophenoxy group.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[6-(2,3-Dichlorophenoxy)pyridin-2-yl]methanol: Similar structure but with the methanol group attached to a different position on the pyridine ring.
[6-(2,3-Dichlorophenoxy)pyridin-4-yl]methanol: Another positional isomer with different chemical properties.
[6-(2,3-Dichlorophenoxy)phenyl]methanol: Lacks the pyridine ring, leading to different reactivity and applications.
Uniqueness
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a pyridine ring and methanol group makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C12H9Cl2NO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
[6-(2,3-dichlorophenoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-2-1-3-10(12(9)14)17-11-5-4-8(7-16)6-15-11/h1-6,16H,7H2 |
Clave InChI |
XNMXMPSWMNXULL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


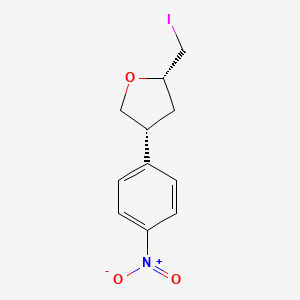

![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
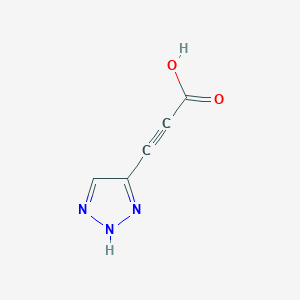
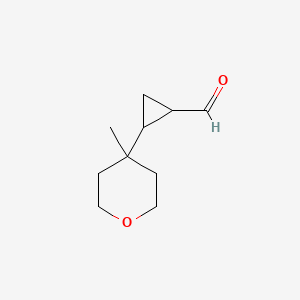

![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)
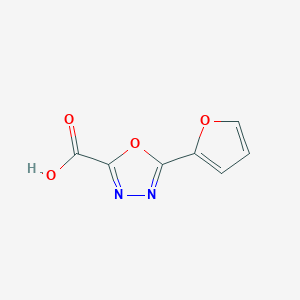

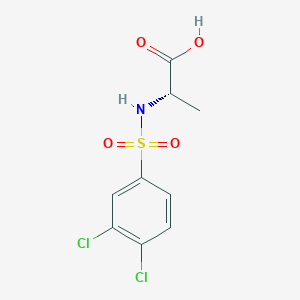
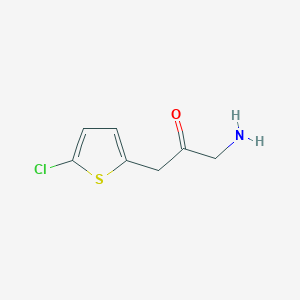
![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
